molecular formula C15H10N2O5 B2582696 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid CAS No. 2177365-58-9

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid

Cat. No. B2582696
M. Wt: 298.254
InChI Key: DHWFSHDORVAILY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Chelation Properties and Synthesis Applications

Research on compounds structurally related to 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid has shown interesting chelation properties. For instance, studies on 4-hydroxybenzothiazoles, which share a similar hydroxybenzoic acid moiety, reveal their ability to chelate with metals like Cu(II), Pb(II), Ni(II), Co(II), Zn(II), and Cd(II) (Lane, T. J., Lane, C., & Sam, A., 1961). Such properties suggest potential applications in removing heavy metals from the environment or as part of metal-based drug formulations.

Antioxidant Activity

The antioxidant activity of new analogs of quinazoline, a core structure related to the compound , has been synthesized and evaluated (Mierina, I., Tetere, Z., Zicāne, D., Rāviņa, I., Turks, M., & Jure, M., 2013). This suggests potential research applications in studying oxidative stress-related diseases or in the development of antioxidant supplements.

Antimicrobial Activity

Quinazolinone derivatives, which are closely related to the compound of interest, have been studied for their antimicrobial activity. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2013).

Synthesis and Transformations

The synthesis of new derivatives and their transformations highlight the chemical versatility and potential for generating novel compounds with diverse biological activities. Research into synthesizing quinazoline derivatives (Aleksanyan, I., & Hambardzumyan, L., 2013) opens up possibilities for creating new molecules with specific functions, such as targeting specific biological pathways.

Corrosion Inhibition

Derivatives of 8-hydroxyquinoline, which share structural similarities with the compound of interest, have been explored for their efficacy as corrosion inhibitors (Rbaa, M., Benhiba, F., Obot, I., Oudda, H., Warad, I., Lakhrissi, B., & Zarrouk, A., 2019). This indicates potential industrial applications in protecting metals from corrosion, highlighting the compound's versatility beyond biomedical applications.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWFSHDORVAILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid

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